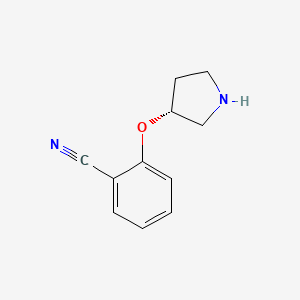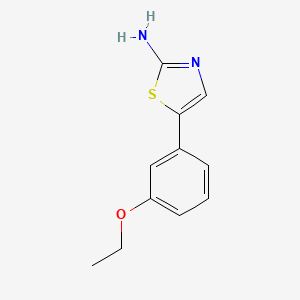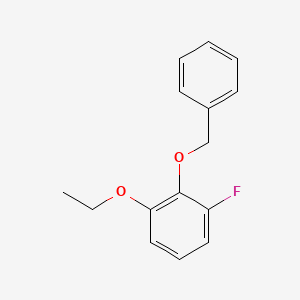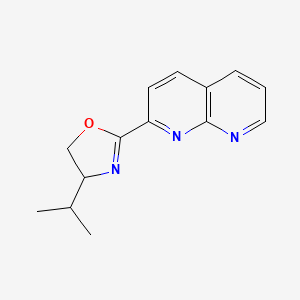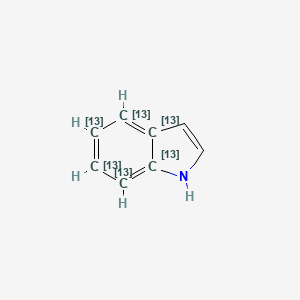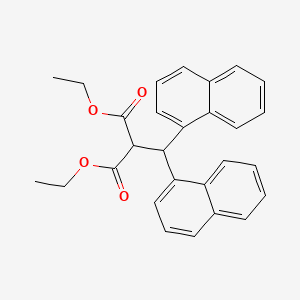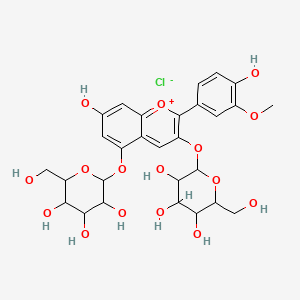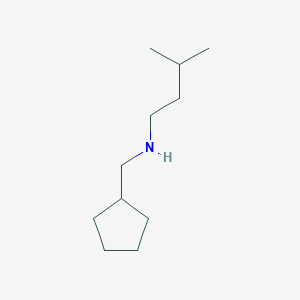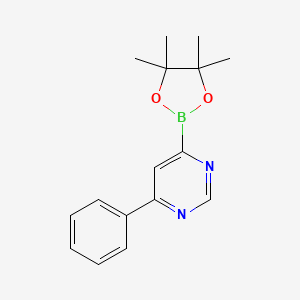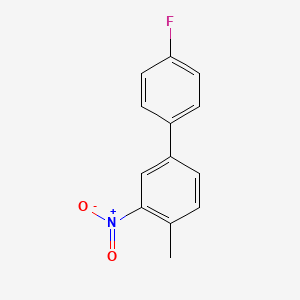
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a trifluoromethyl group at the third position and a p-tolyl group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of p-tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Materials Science: The compound’s electronic properties, influenced by the trifluoromethyl and p-tolyl groups, can affect its behavior in electronic devices, such as organic semiconductors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(p-tolyl)pyridin-2-amine: Lacks the trifluoromethyl group, which can affect its electronic properties and reactivity.
3-(Trifluoromethyl)pyridin-2-amine: Lacks the p-tolyl group, which can influence its binding affinity and specificity in biological applications.
Uniqueness
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and p-tolyl groups, which confer distinct electronic and steric properties. These features can enhance its performance in various applications, such as increased binding affinity in medicinal chemistry and improved electronic properties in materials science.
Propriétés
Formule moléculaire |
C13H11F3N2 |
|---|---|
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2/c1-8-2-4-9(5-3-8)10-6-11(13(14,15)16)12(17)18-7-10/h2-7H,1H3,(H2,17,18) |
Clé InChI |
BCBGAMJJFLZXDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
